![molecular formula C10H17NO2 B13287782 (2-Ethoxyethyl)[(5-methylfuran-2-yl)methyl]amine](/img/structure/B13287782.png)
(2-Ethoxyethyl)[(5-methylfuran-2-yl)methyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Ethoxyethyl)[(5-methylfuran-2-yl)methyl]amine is an organic compound with the molecular formula C₁₀H₁₇NO₂ It is characterized by the presence of an ethoxyethyl group and a 5-methylfuran-2-ylmethyl group attached to an amine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Ethoxyethyl)[(5-methylfuran-2-yl)methyl]amine typically involves the reaction of 2-ethoxyethanol with 5-methylfurfural to form an intermediate, which is then reacted with an amine source to yield the final product. The reaction conditions often include the use of a catalyst, such as an acid or base, to facilitate the formation of the desired product. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The use of high-throughput screening methods can also help identify the most efficient catalysts and reaction conditions for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(2-Ethoxyethyl)[(5-methylfuran-2-yl)methyl]amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The amine group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(2-Ethoxyethyl)[(5-methylfuran-2-yl)methyl]amine has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of biological processes and as a potential bioactive molecule.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Ethoxyethyl)[(5-methylfuran-2-yl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- (2-Methoxyethyl)[(5-methylfuran-2-yl)methyl]amine
- (2-Propoxyethyl)[(5-methylfuran-2-yl)methyl]amine
- (2-Butoxyethyl)[(5-methylfuran-2-yl)methyl]amine
Uniqueness
(2-Ethoxyethyl)[(5-methylfuran-2-yl)methyl]amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ethoxyethyl group provides a balance between hydrophilicity and lipophilicity, making it suitable for various applications in both aqueous and organic environments.
Properties
Molecular Formula |
C10H17NO2 |
|---|---|
Molecular Weight |
183.25 g/mol |
IUPAC Name |
2-ethoxy-N-[(5-methylfuran-2-yl)methyl]ethanamine |
InChI |
InChI=1S/C10H17NO2/c1-3-12-7-6-11-8-10-5-4-9(2)13-10/h4-5,11H,3,6-8H2,1-2H3 |
InChI Key |
KYAWUPNAWBIGIA-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCNCC1=CC=C(O1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


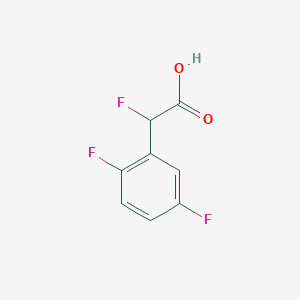
amine](/img/structure/B13287711.png)
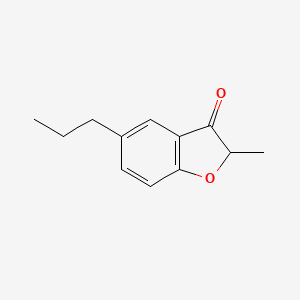
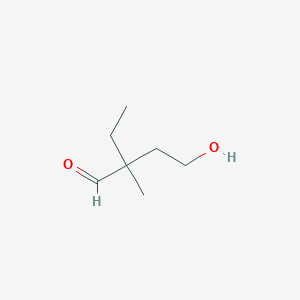
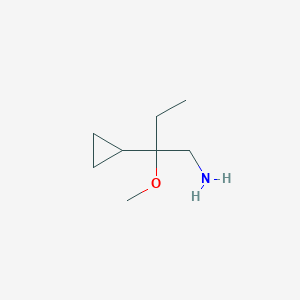
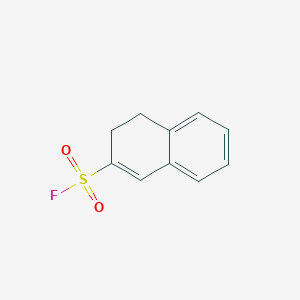

![3-[(1-Bromo-3-chloro-2-methylpropan-2-yl)oxy]oxetane](/img/structure/B13287743.png)


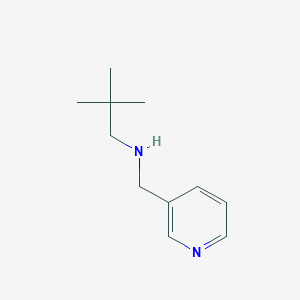
![2-{bicyclo[2.2.1]heptan-2-yl}-N'-hydroxyethanimidamide](/img/structure/B13287766.png)
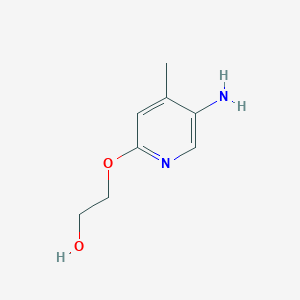
amine](/img/structure/B13287777.png)
